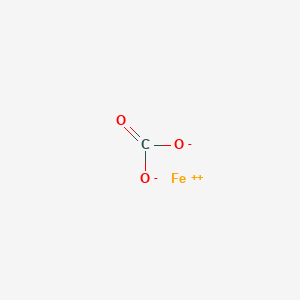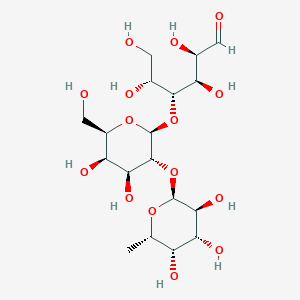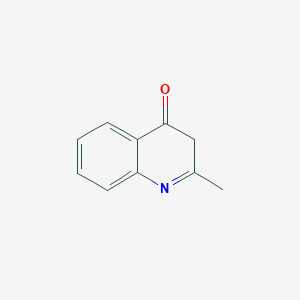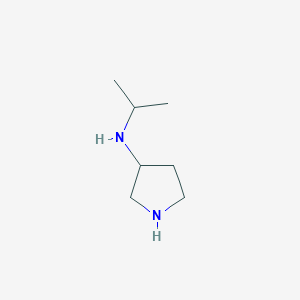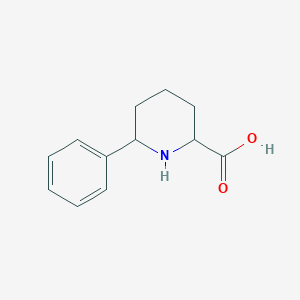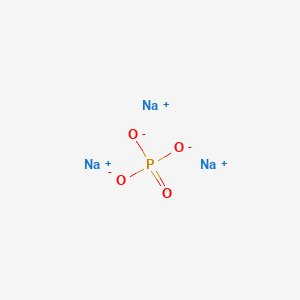
Tétrachloroguaïacol
Vue d'ensemble
Description
Tetrachloroguaiacol, with the chemical formula C7H4Cl4O2 and CAS registry number 2539-17-5 , is a chlorinated phenolic compound. It is characterized by four chlorine atoms attached to a guaiacol backbone. This compound is known for its use as a fungicide and bactericide, primarily in agricultural applications to control plant diseases caused by fungi and bacteria . Additionally, it finds applications in wood preservation and as a disinfectant .
Applications De Recherche Scientifique
Tetrachloroguaiacol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Tetrachloroguaiacol (TeCG) is a major chlorinated phenol produced during the chlorine bleaching of wood pulp . It has been found to inhibit renal xenobiotic elimination , suggesting that its primary targets may be enzymes involved in xenobiotic metabolism.
Mode of Action
For instance, TeCG has been shown to inhibit renal xenobiotic elimination , which suggests that it may interfere with the function of enzymes involved in the metabolism and elimination of foreign substances from the body.
Biochemical Pathways
TeCG has been found to affect several biochemical pathways. For example, it has been shown to increase the activity of guaiacol peroxidase and glutathione S-transferase, elevate the content of free phenols, and increase the level of total glutathione in the leaves of reed canary grass . These changes suggest that TeCG may induce oxidative stress and alter antioxidant defense mechanisms in organisms.
Result of Action
The molecular and cellular effects of TeCG’s action are diverse and depend on the specific context. For example, in reed canary grass, TeCG has been shown to increase the activity of certain enzymes, elevate the content of free phenols, and increase the level of total glutathione . . These findings suggest that the effects of TeCG can vary widely depending on the organism and the specific conditions of exposure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of TeCG. For example, the presence of magnesium ions has been found to enhance the oxidation of a fluorescent probe by TeCG . Additionally, the concentration of TeCG can also affect its impact, with higher concentrations generally leading to more pronounced effects . .
Analyse Biochimique
Biochemical Properties
Tetrachloroguaiacol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to affect the activity of glutathione S-transferase, an enzyme involved in detoxification . It also influences the oxidation of the fluorescent probe dihydrorhodamine 123, indicating its potential role in redox reactions .
Cellular Effects
Tetrachloroguaiacol has been found to influence various cellular processes. For example, it can affect the content of free phenols and the level of total, oxidized, and reduced glutathione in the leaves of reed canary grass .
Molecular Mechanism
At the molecular level, Tetrachloroguaiacol exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit renal xenobiotic elimination , suggesting its potential role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Tetrachloroguaiacol can change over time in laboratory settings. For instance, it has been found to strongly increase the level of total glutathione and the content of free phenols on the 3rd and 6th day of the experiment . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
In animal models, the effects of Tetrachloroguaiacol can vary with different dosages. For instance, no significant difference in growth or larval survival was found among treatments when fathead minnow larvae were exposed to varying concentrations of Tetrachloroguaiacol .
Metabolic Pathways
Tetrachloroguaiacol is involved in several metabolic pathways. It is metabolized by Rhodococcus chlorophenolicus, which can degrade five different chlorinated guaiacols, including Tetrachloroguaiacol . The metabolic pathways involve several intermediate metabolites, each with three hydroxyl or methoxyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachloroguaiacol is typically synthesized through the chlorination of guaiacolThe reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, tetrachloroguaiacol is produced during the chlorine bleaching process of wood pulp. This method generates tetrachloroguaiacol as a byproduct, which is then isolated and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachloroguaiacol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tetrachlorocatechol and other chlorinated quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Tetrachloroguaiacol can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Tetrachlorocatechol, trichlorohydroxybenzoquinone.
Reduction: Dichloroguaiacol, trichloroguaiacol.
Substitution: Various substituted guaiacols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Pentachlorophenol: A chlorinated phenol with five chlorine atoms, used as a pesticide and disinfectant.
Tetrachlorocatechol: A chlorinated catechol formed through the oxidation of tetrachloroguaiacol.
Uniqueness: Tetrachloroguaiacol is unique due to its specific structure with four chlorine atoms attached to a guaiacol backbone. This structure imparts distinct chemical properties, making it effective as a fungicide and bactericide. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness .
Propriétés
IUPAC Name |
2,3,4,5-tetrachloro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVKLJKDFFSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044155 | |
| Record name | 3,4,5,6-Tetrachloroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2539-17-5, 97331-56-1 | |
| Record name | Tetrachloroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxytetrachlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097331561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrachloroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2539-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYTETRACHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU326512E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)
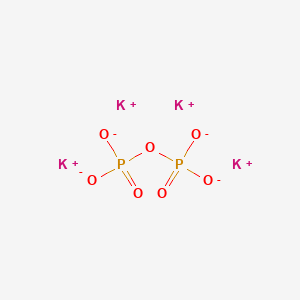

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
